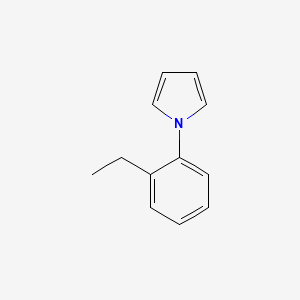

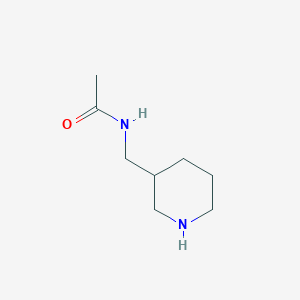

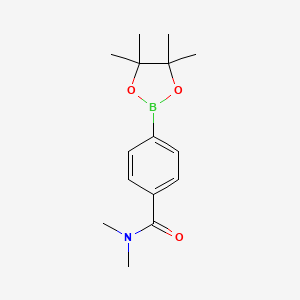

![molecular formula C10H11Cl2N B1309401 N-[(2,6-二氯苯基)甲基]环丙胺 CAS No. 892569-22-1](/img/structure/B1309401.png)

N-[(2,6-二氯苯基)甲基]环丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[(2,6-dichlorophenyl)methyl]cyclopropanamine is a chemical structure that is presumed to have biological activity due to its structural similarity to known active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities. For instance, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine is a monoamine oxidase (MAO) inhibitor, suggesting that the dichlorophenyl variant might also exhibit similar inhibitory properties on MAO or other biological targets .

Synthesis Analysis

The synthesis of related cyclopropylamine derivatives, as seen in the provided papers, typically involves catalytic reductive methylation and other sophisticated organic synthesis techniques. For example, the synthesis of N-methyl and N,N-dimethyl derivatives of cyclohexylamines was reported using catalytic reductive methylation, which could be a relevant method for synthesizing N-[(2,6-dichlorophenyl)methyl]cyclopropanamine . Additionally, cyclopropenimine-catalyzed reactions are mentioned, indicating the potential use of cyclopropenimine catalysts in the synthesis of cyclopropylamine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(2,6-dichlorophenyl)methyl]cyclopropanamine can be complex, with specific stereochemistry and electronic properties. For instance, the crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was determined using X-ray diffraction, revealing a planar ring system and specific bond lengths and angles . This suggests that the dichlorophenyl variant may also have a well-defined molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of cyclopropylamine derivatives can be diverse, depending on their substitution patterns and the presence of catalytic systems. The papers indicate that cyclopropylamine compounds can participate in various reactions, such as the Mannich reaction catalyzed by cyclopropenimine, which could be relevant for further functionalization of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine are not directly reported in the provided papers, related compounds can provide some insights. For example, the solubility, melting point, and stability of these compounds can be inferred from their molecular structures and substituent effects. The presence of chloro groups and the cyclopropylamine core likely influence the compound's lipophilicity and potential to cross biological membranes, which is crucial for its biological activity .

科学研究应用

CNS Disease Targets and Therapeutic Applications

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine及其衍生物已被探索用于治疗中枢神经系统(CNS)疾病,通过靶向特定生物途径。一个显著的应用涉及抑制赖氨酸特异性去甲基化酶1(LSD1),这是一个参与组蛋白甲基化的酶,对基因表达调控起着至关重要的作用。抑制LSD1已被研究作为治疗策略,用于一系列CNS疾病,包括精神分裂症、雷特氏综合征、脆性X综合征、阿尔茨海默病、癫痫和药物成瘾。功能化环丙胺抑制剂对LSD1的开发突显了该化合物在这些疾病的新型治疗药物探索中的相关性(B. Blass, 2016)。

抗真菌和抗微生物特性

N-[(2,6-二氯苯基)甲基]环丙胺的衍生物的合成和评估也显示出潜在的抗真菌和抗微生物活性。例如,某些合成的衍生物已显示出对各种植物病原真菌的有效性,表明该化合物在开发抗真菌剂方面的实用性。这表明了在农业科学中广泛应用,用于保护作物免受真菌病害的影响(A. Arnoldi et al., 2007)。

材料科学和细胞培养应用

在材料科学领域,N-[(2,6-二氯苯基)甲基]环丙胺修饰的聚合物已被研究,用于其在细胞培养应用中的适用性。用环丙胺修饰聚甲基丙烯酸甲酯(PMMA)可以增强材料的性能,使其有利于成纤维细胞的生长。这些发展对于生物医学工程和再生医学至关重要,需要生物相容材料用于组织工程和细胞培养平台(V. Chan et al., 2017)。

合成和化学修饰

N-[(2,6-二氯苯基)甲基]环丙胺的化学多样性使其可用于合成各种药理活性化合物。研究详细介绍了通过钯催化的C-N键形成制备N-芳基环丙胺的方法,展示了该化合物在简化潜在治疗剂的生产中的作用。这种合成策略在药物化学中是基础的,用于快速生成生物活性化合物库,用于药物发现(Wenge Cui & R. Loeppky, 2001)。

属性

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCNQJSZKJXSMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405967 |

Source

|

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

CAS RN |

892569-22-1 |

Source

|

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

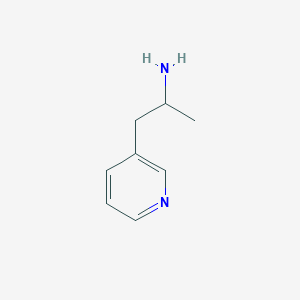

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

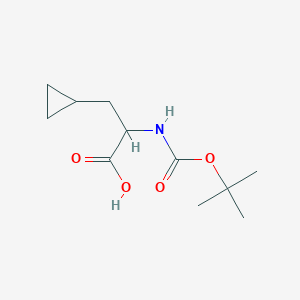

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)